Cas no 2089301-59-5 (tert-Butyl 2-amino-4-methylnicotinate)

tert-Butyl 2-amino-4-methylnicotinate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL14694407
- tert-Butyl 2-amino-4-methylnicotinate
- 2089301-59-5
- EN300-6509242
- tert-butyl 2-amino-4-methylpyridine-3-carboxylate
-
- インチ: 1S/C11H16N2O2/c1-7-5-6-13-9(12)8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)
- InChIKey: NUBVSGXAOOFLFM-UHFFFAOYSA-N
- SMILES: O(C(C1C(N)=NC=CC=1C)=O)C(C)(C)C
計算された属性
- 精确分子量: 208.121177757g/mol
- 同位素质量: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- XLogP3: 2.3
tert-Butyl 2-amino-4-methylnicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509242-2.5g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6509242-5.0g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6509242-0.25g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6509242-10.0g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6509242-0.5g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6509242-0.05g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6509242-0.1g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6509242-1.0g |
tert-butyl 2-amino-4-methylpyridine-3-carboxylate |
2089301-59-5 | 1g |
$728.0 | 2023-05-31 |
tert-Butyl 2-amino-4-methylnicotinate 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
tert-Butyl 2-amino-4-methylnicotinateに関する追加情報
Comprehensive Guide to tert-Butyl 2-amino-4-methylnicotinate (CAS No. 2089301-59-5): Properties, Applications, and Market Insights
tert-Butyl 2-amino-4-methylnicotinate (CAS No. 2089301-59-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative of nicotinic acid is widely recognized for its role as a key intermediate in the synthesis of bioactive molecules. With the increasing demand for novel drug candidates and crop protection agents, compounds like 2-amino-4-methylnicotinate derivatives are becoming indispensable in modern chemistry.
The molecular structure of tert-Butyl 2-amino-4-methylnicotinate features both amino and ester functional groups, making it particularly valuable for medicinal chemistry applications. Researchers frequently utilize this compound in the development of kinase inhibitors, which are crucial for targeted cancer therapies. Recent studies have shown that modifications of the 4-methylnicotinate scaffold can yield compounds with improved bioavailability and selectivity against specific biological targets.
In the context of current research trends, tert-Butyl protected amino esters like this compound are particularly relevant for peptide synthesis and prodrug development. The tert-butyl group offers excellent protection for the amine functionality during multi-step synthetic processes, while the ester moiety allows for convenient later-stage modifications. This dual functionality makes CAS 2089301-59-5 a versatile building block in organic synthesis.
The compound's stability under various conditions has made it attractive for high-throughput screening applications. Pharmaceutical companies are increasingly interested in 2-aminonicotinate derivatives as they explore new treatments for neurological disorders and metabolic diseases. The methyl substitution at the 4-position often enhances the compound's metabolic stability, addressing one of the key challenges in drug development.
From a synthetic chemistry perspective, tert-Butyl 2-amino-4-methylnicotinate serves as an excellent example of how subtle structural modifications can dramatically influence a compound's properties. The tert-butyl ester typically offers better solubility in organic solvents compared to methyl or ethyl esters, facilitating various cross-coupling reactions that are fundamental to modern synthetic methodologies.
In agrochemical applications, derivatives of 4-methylnicotinic acid have shown promise as potential plant growth regulators and pest control agents. The amino group present in tert-Butyl 2-amino-4-methylnicotinate provides an additional site for structural diversification, allowing chemists to fine-tune biological activity for specific agricultural needs.
The global market for specialty chemical intermediates like CAS 2089301-59-5 has been growing steadily, driven by increased R&D investment in both pharmaceutical and agricultural sectors. Manufacturers are focusing on developing more efficient synthetic routes to produce tert-Butyl protected nicotinates at scale while maintaining high purity standards required for research applications.
Quality control is paramount when working with tert-Butyl 2-amino-4-methylnicotinate, as even minor impurities can significantly impact downstream applications. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These quality assurance measures are particularly important when the compound is used in drug discovery programs.
Storage and handling of 2089301-59-5 require standard laboratory precautions for organic compounds. The material is typically stable at room temperature when protected from moisture and light, making it convenient for laboratory use. Proper storage conditions help maintain the compound's integrity over extended periods, which is crucial for research continuity.
Looking ahead, the scientific community anticipates continued interest in tert-Butyl 2-amino-4-methylnicotinate and related compounds. As researchers explore new therapeutic targets and agricultural solutions, the demand for high-quality, well-characterized chemical building blocks like this is expected to rise. The compound's versatility ensures its place as a valuable tool in both academic and industrial research settings.
For synthetic chemists and research scientists, understanding the properties and applications of tert-Butyl 2-amino-4-methylnicotinate (CAS No. 2089301-59-5) provides important insights into modern chemical research trends. Its role as a multifunctional intermediate continues to make it relevant across various disciplines, from medicinal chemistry to materials science, demonstrating the ongoing importance of carefully designed small molecules in scientific advancement.
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